

Prolyl-hydroxyproline's Impact on Skin: A Comparative Guide for Researchers

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An objective analysis of experimental data and methodologies from key studies investigating the dermatological effects of the bioactive dipeptide, Prolyl-hydroxyproline (Pro-Hyp).

Prolyl-hydroxyproline (Pro-Hyp), a dipeptide derived from collagen, has emerged as a significant bioactive molecule in skin health and rejuvenation. Its presence in the bloodstream following the oral ingestion of collagen hydrolysates has been linked to a range of beneficial effects on the skin. This guide provides a comprehensive comparison of findings from various studies, focusing on quantitative data, experimental protocols, and the underlying cellular mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effect of Prolyl-hydroxyproline on various skin parameters.

Table 1: Effect of Prolyl-hydroxyproline on Fibroblast Proliferation and Migration



Study Type	Model	Pro-Hyp Concentration	Key Findings	Reference
In Vitro	Mouse Skin Fibroblasts	0 - 1000 nmol/mL	Dose-dependent enhancement of fibroblast growth on collagen gel. [1][2]	Shigemura et al. (2009)
In Vitro	Human Dermal Fibroblasts	200 nmol/mL	1.5-fold increase in cell proliferation.	Ohara et al. (2010)
Ex Vivo	Mouse Skin Discs	200 nmol/mL	Significantly increased the number of fibroblasts migrating from the skin after 72 hours in a serum-free medium.[1]	Shigemura et al. (2009)
Ex Vivo	Mouse Skin Discs	200 μΜ	Significantly increased the number of fibroblasts that migrated from the skin in the absence of Fetal Bovine Serum (FBS) after 72 hours.[3]	Kim et al. (2020)

Table 2: Effect of Oral Administration of Pro-Hyp Containing Peptides on Skin Properties in Animal Studies



Study Type	Model	Treatment	Duration	Key Findings	Reference
Animal Study	HR-1 Hairless Mice	0.15% Pro- Hyp and 0.15% Hydroxyprolyl -glycine (Hyp- Gly) in diet	35 days	Significantly decreased Transepiderm al Water Loss (TEWL) and significantly increased water content of the stratum corneum.	Shimizu et al. (2015)

Table 3: Effect of Oral Administration of Pro-Hyp Containing Collagen Peptides on Skin Properties in Human Clinical Trials



Study Type	Participants	Treatment	Duration	Key Findings	Reference
Randomized, Double-Blind, Placebo- Controlled	100 women (30-60 years)	1650 mg/day of collagen peptides containing Pro-Hyp	12 weeks	Significant improvement in skin desquamatio n, hydration (after 4 weeks), wrinkling, and elasticity (after 12 weeks) compared to placebo.[2]	Lee et al. (2021)
Randomized, Double-Blind, Placebo- Controlled	50 women (30-45 years)	10g/day of very high proline complex collagen	8 weeks	Statistically significant improvement in skin elasticity, hydration, melanin index, TEWL, smoothness, and wrinkles compared to placebo and another commercially available collagen.[4]	Likhitthumma guna et al. (2018)
Randomized, Double-Blind, Placebo- Controlled	31 individuals (47-87 years)	5 g/day of fish-derived collagen peptides	12 weeks	Significantly lower levels of advanced glycation end products	lwai et al. (2023)



(AGEs) in the skin.[5]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for replication and comparison.

In Vitro & Ex Vivo Fibroblast Studies

- Cell Culture: Primary mouse skin fibroblasts were cultured on collagen gel-coated or plastic plates.[1][2] Human dermal fibroblasts have also been used.
- Treatment: Pro-Hyp was added to the culture medium at various concentrations, typically ranging from 200 nmol/mL to 1000 nmol/mL.[1][2]
- Serum Conditions: Experiments were often conducted in both serum-free and serum-containing (10% Fetal Bovine Serum FBS) media to assess the direct effects of Pro-Hyp and its interaction with other growth factors.[1] One study highlighted that some commercial FBS contains bioactive hydroxyprolyl peptides, which can mask the effects of supplemented Pro-Hyp.[3]
- Migration Assay: Mouse skin discs were cultured, and the number of fibroblasts migrating from the tissue onto the culture plate was quantified.[1]
- Proliferation Assay: Fibroblast growth on collagen gels was measured to assess the proliferative effect of Pro-Hyp.[1][2]

Animal Studies

- Animal Model: HR-1 hairless mice are a common model for studying skin barrier function.
- Dietary Intervention: Pro-Hyp, often in combination with other collagen-derived peptides like Hyp-Gly, was incorporated into the diet of the animals.[6]
- Skin Barrier Function Assessment: Transepidermal Water Loss (TEWL) and stratum corneum water content were measured to evaluate the integrity of the skin barrier.



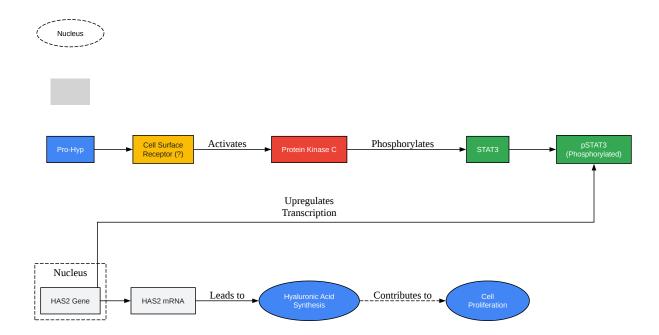
Human Clinical Trials

- Study Design: The gold standard for these studies is the randomized, double-blind, placebocontrolled design.[2][4][5]
- Supplementation: Participants typically ingest a daily dose of collagen hydrolysate or peptides rich in Pro-Hyp for a specified duration, ranging from 8 to 12 weeks.[2][4][5]
- Skin Parameter Measurement: A variety of non-invasive techniques are used to assess skin properties, including:
 - Corneometry: for skin hydration.
 - Cutometry: for skin elasticity.
 - Visioscan or other imaging techniques: for wrinkle analysis.
 - Tewameter: for TEWL.

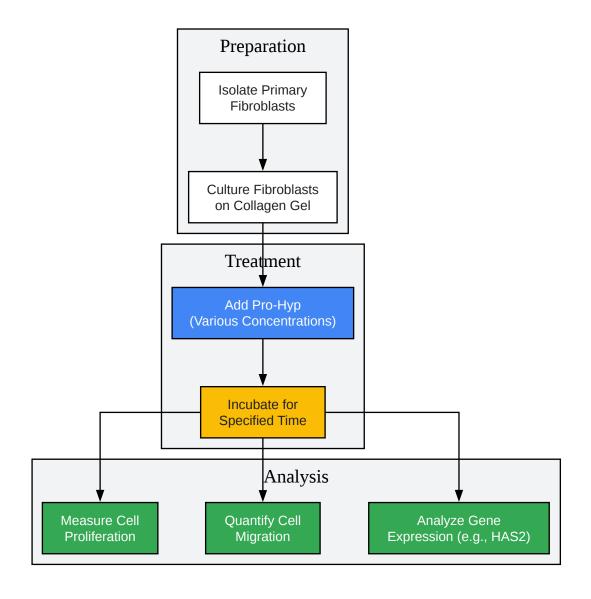
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of Prolyl-hydroxyproline in dermal fibroblasts and a typical experimental workflow for in vitro studies.









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